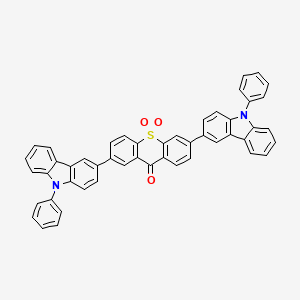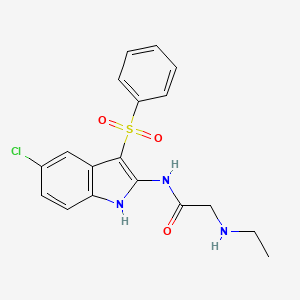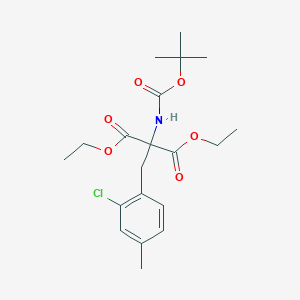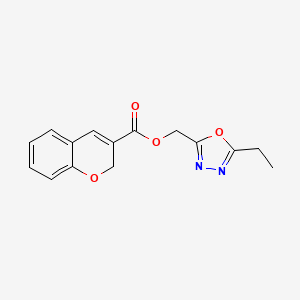
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 3-methyl group, a 2-nitro group, and a 4H-1,2,4-triazol-4-yl group. The presence of the triazole ring is particularly significant due to its widespread use in medicinal chemistry for its ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Nitration of 3-Methylbenzamide: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Formation of the Triazole Ring: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate undergoes cyclization with formic acid to yield the 1,2,4-triazole ring.
Coupling Reaction: Finally, the triazole derivative is coupled with 3-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and the employment of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Reduction: 3-Methyl-2-amino-N-(4H-1,2,4-triazol-4-yl)benzamide
Substitution: Various substituted triazole derivatives
Oxidation: 3-Carboxy-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
2-Nitrobenzamide: Lacks the triazole ring but shares the nitrobenzamide core structure.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitro group, offering different reactivity and biological properties.
Uniqueness
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the combination of the nitro group and the triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for multiple applications in medicinal and industrial chemistry.
Eigenschaften
CAS-Nummer |
600126-55-4 |
|---|---|
Molekularformel |
C10H9N5O3 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
3-methyl-2-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C10H9N5O3/c1-7-3-2-4-8(9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |
InChI-Schlüssel |
SMSFLSUIJAYHAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)

![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)



